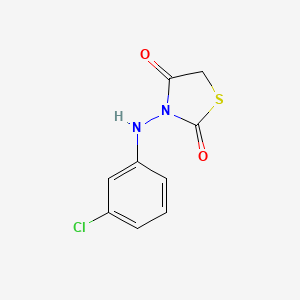
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a 3-chloroanilino group, which is an aniline derivative with a chlorine atom attached to the benzene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the reaction of 3-chloroaniline with thioglycolic acid to form an intermediate product. This intermediate is then cyclized to form the thiazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorine atom in the 3-chloroanilino group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its ability to undergo substitution reactions makes it useful in the synthesis of various colorants.
Wirkmechanismus
The mechanism of action of 3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. For example, the compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
2-(3-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione: This compound also contains a 3-chloroanilino group but has a different core structure.
Dichloroanilines: These compounds have two chlorine atoms attached to the aniline ring.
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine: This compound belongs to the purine class and has been studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its thiazolidine ring, which imparts specific chemical and biological properties not found in the other compounds.
Eigenschaften
CAS-Nummer |
106046-08-6 |
|---|---|
Molekularformel |
C9H7ClN2O2S |
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
3-(3-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-2-1-3-7(4-6)11-12-8(13)5-15-9(12)14/h1-4,11H,5H2 |
InChI-Schlüssel |
VSCBCMJEEKRXNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


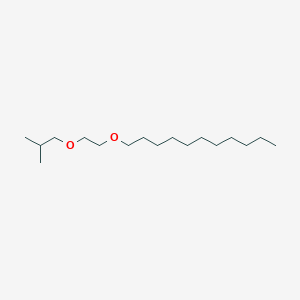
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
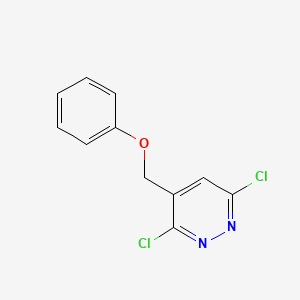
silane](/img/structure/B14331173.png)
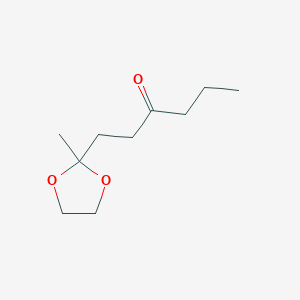

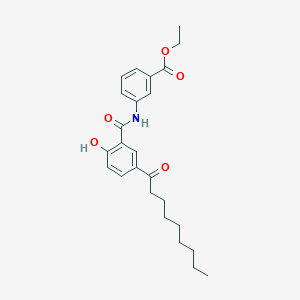
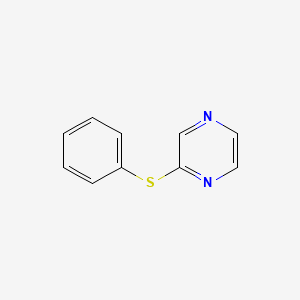
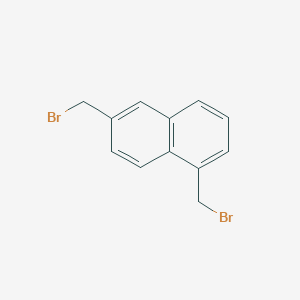

![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
